molecular formula C12H25NO B15374502 n,n-Bis(2-methylpropyl)butanamide CAS No. 28522-31-8

n,n-Bis(2-methylpropyl)butanamide

Cat. No.: B15374502
CAS No.: 28522-31-8
M. Wt: 199.33 g/mol
InChI Key: ZLDDRTXRHCTWQB-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)butanamide is a synthetic amide compound characterized by a butanamide backbone (C₃H₇CONH₂) with two 2-methylpropyl (isobutyl) groups bonded to the nitrogen atom. The structure can be represented as C₄H₇C(O)N(CH₂CH(CH₃)₂)₂. Such compounds are typically utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate production, due to their tunable reactivity and stability .

Properties

CAS No.

28522-31-8

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)butanamide

InChI

InChI=1S/C12H25NO/c1-6-7-12(14)13(8-10(2)3)9-11(4)5/h10-11H,6-9H2,1-5H3

InChI Key

ZLDDRTXRHCTWQB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-2-bromo-N-isopropylbutanamide (CAS 1313851-23-8)

This brominated amide shares the butanamide core but features a benzyl group and an isopropyl substituent on the nitrogen, along with a bromine atom at the 2-position of the butanamide chain. Key differences include:

  • Molecular Weight : ~298.22 g/mol (due to bromine and benzyl group) vs. an estimated ~197 g/mol for N,N-bis(2-methylpropyl)butanamide.
  • Reactivity : The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas the isobutyl groups in the target compound likely prioritize steric hindrance and lipophilicity.
  • Applications: Used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis), contrasting with the hypothetical use of this compound in non-polar solvent systems or surfactant research .

Diisobutylamine (N,N-Bis(2-methylpropyl)amine)

Though an amine rather than an amide, diisobutylamine provides a baseline for comparing alkyl chain effects:

  • Physical Properties :
    • Boiling Point: ~142–145°C (estimated for diisobutylamine).
    • Vapor Pressure: 10 mmHg at 30°C (higher volatility than amides due to lack of hydrogen bonding).
    • Water Solubility: Slightly soluble, whereas amides generally exhibit higher solubility due to polar C=O and N-H groups.
  • Safety : Diisobutylamine’s flash point (29°C) indicates flammability risks, a concern mitigated in amides by reduced volatility .

N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)

This nitrosamine diverges significantly in functional groups but highlights handling protocols for specialized amides:

  • Hazard Profile: Classified as a laboratory chemical with stringent safety requirements (e.g., use of impermeable gloves and fume hoods). Nitrosamines are carcinogenic, whereas this compound is presumed less toxic based on analog data.
  • Regulatory Status : Requires disposal via controlled incineration, unlike simpler amides, which may be compatible with standard waste protocols .

Data Table: Comparative Analysis

Property This compound (Estimated) N-Benzyl-2-bromo-N-isopropylbutanamide Diisobutylamine
Molecular Formula C₁₂H₂₃NO C₁₅H₂₁BrNO C₈H₁₉N
Molecular Weight (g/mol) ~197 298.22 129.24
Functional Groups Amide, isobutyl Amide, bromine, benzyl, isopropyl Amine, isobutyl
Solubility Low in water, high in organic solvents Low in water Slightly soluble in water
Flash Point >100°C (estimated) Not reported 29°C
Applications Research intermediates, surfactants Pharmaceutical synthesis Organic synthesis, corrosion inhibitors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Bis(2-methylpropyl)butanamide, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via alkylation of butanamide with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) in the presence of a base (e.g., NaOH or K₂CO₃). The reaction is typically conducted under reflux in a polar aprotic solvent (e.g., DMF) for 6–12 hours. Purification involves distillation or column chromatography to isolate the tertiary amide .
  • Key Parameters :

ParameterOptimal Condition
Temperature80–100°C
SolventDMF or THF
BaseK₂CO₃ (1.5 eq)
Reaction Time8–10 hours

Q. How is This compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm branching and substitution patterns. For example, methyl protons on the isobutyl groups appear as doublets (δ ~0.9 ppm), while the carbonyl carbon (C=O) resonates at ~170 ppm.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 186.2).
  • IR Spectroscopy : The amide C=O stretch is observed at ~1650 cm⁻¹ .

Q. What safety protocols are critical when handling This compound in laboratory settings?

  • Methodology :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizers.
  • Dispose via hazardous waste protocols, as tertiary amides may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of This compound?

  • Methodology : Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Data collection at 100 K with synchrotron radiation improves resolution. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) resolves torsional angles and confirms steric effects from the branched alkyl groups .
  • Data Contradictions : Discrepancies between calculated (DFT) and observed bond lengths may arise from crystal packing forces.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Kinetic studies (e.g., monitoring by HPLC or ¹H NMR) under varying conditions (temperature, solvent polarity) reveal whether the reaction proceeds via an SN1 or SN2 pathway. Isotope labeling (e.g., deuterated substrates) can track hydrogen transfer in transition states.
  • Example : In SN2 reactions, steric hindrance from the 2-methylpropyl groups reduces nucleophilic attack rates compared to linear analogs .

Q. How does This compound interact with biological macromolecules, and what techniques validate these interactions?

  • Methodology :

  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., serum albumin) to assess binding affinity.
  • Molecular Dynamics (MD) Simulations : Predict hydrophobic interactions between the isobutyl groups and protein pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be systematically troubleshooted?

  • Methodology :

  • Impurity Analysis : Use GC-MS or HPLC to identify byproducts from incomplete alkylation.
  • Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., hindered rotation of amide bonds).
  • Cross-Validation : Compare data with DFT-calculated spectra (software: Gaussian, ORCA) .

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